

Cross-reactivity of pan-ERM antibody with radixin

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Compound of Interest

Compound Name: *radixin*

Cat. No.: *B1174762*

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Technical Support Center: Pan-ERM Antibody

This technical support guide provides troubleshooting advice and frequently asked questions for researchers using pan-ERM antibodies, with a specific focus on cross-reactivity with ezrin, **radixin**, and moesin.

Frequently Asked Questions (FAQs)

Q1: What is a pan-ERM antibody and what is it designed to recognize?

A pan-ERM antibody is a polyclonal or monoclonal antibody designed to recognize all three members of the Ezrin-**Radixin**-Moesin (ERM) protein family.^[1] These proteins are highly homologous cytoskeletal linkers that connect the actin cytoskeleton to the plasma membrane.^[2] The antibody is typically generated against a peptide sequence that is conserved across ezrin, **radixin**, and moesin, allowing it to detect all three proteins simultaneously in applications like Western blotting.^[1]

Q2: Does a pan-ERM antibody cross-react with **radixin**?

Yes, by design. The term "pan" indicates that the antibody is intended to react with all members of the ERM family. Therefore, a pan-ERM antibody is expected to detect **radixin**, along with ezrin and moesin.^[1] Its purpose is to measure the total pool of ERM proteins in a sample.

Q3: My pan-ERM antibody shows three distinct bands on a Western blot. Is this normal?

Yes, this is the expected result in a sample that expresses all three ERM proteins. Ezrin, **radixin**, and moesin have slightly different molecular weights, which allows them to be resolved as separate bands on an SDS-PAGE gel.[3]

Q4: How can I confirm my pan-ERM antibody is specific to the ERM family?

Most manufacturers validate their antibodies against cross-reactivity with other related proteins, such as merlin (NF2) or other band 4.1 family members.[1][4] To confirm specificity in your own experiments, you can:

- Use Positive and Negative Controls: Test the antibody on cell lines known to express high levels of ERM proteins (e.g., HeLa, Jurkat) and, if possible, on cells where ERM proteins have been knocked out or knocked down.[5][6]
- Perform Peptide Blocking: Incubate the antibody with the immunizing peptide before probing the membrane. A specific antibody will show a significantly reduced or absent signal after blocking.[7]

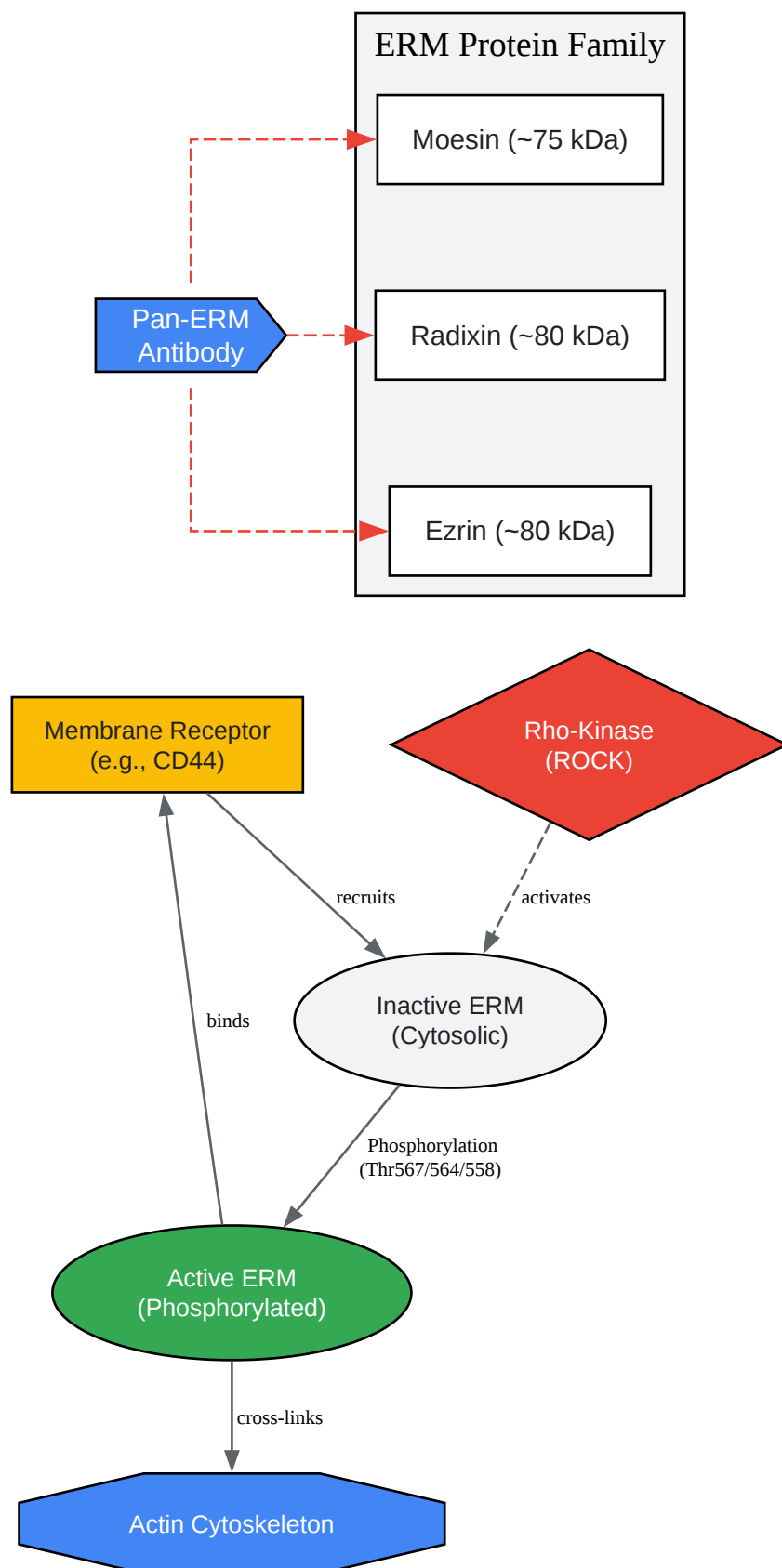
Quantitative Data: ERM Protein Molecular Weights

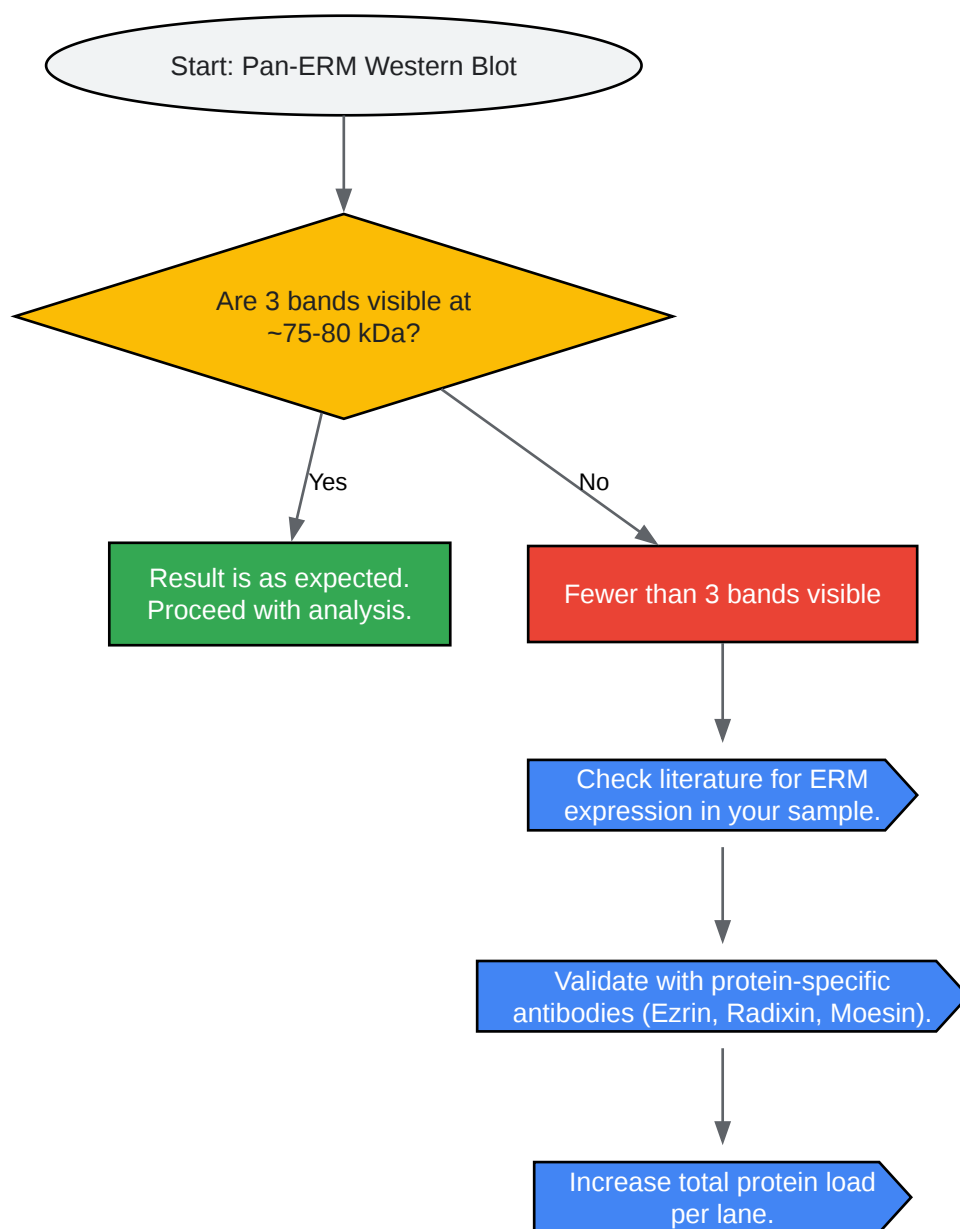
The slight difference in molecular weight between ezrin, **radixin**, and moesin allows for their separation on a Western blot. Below are the typical apparent molecular weights observed on SDS-PAGE.

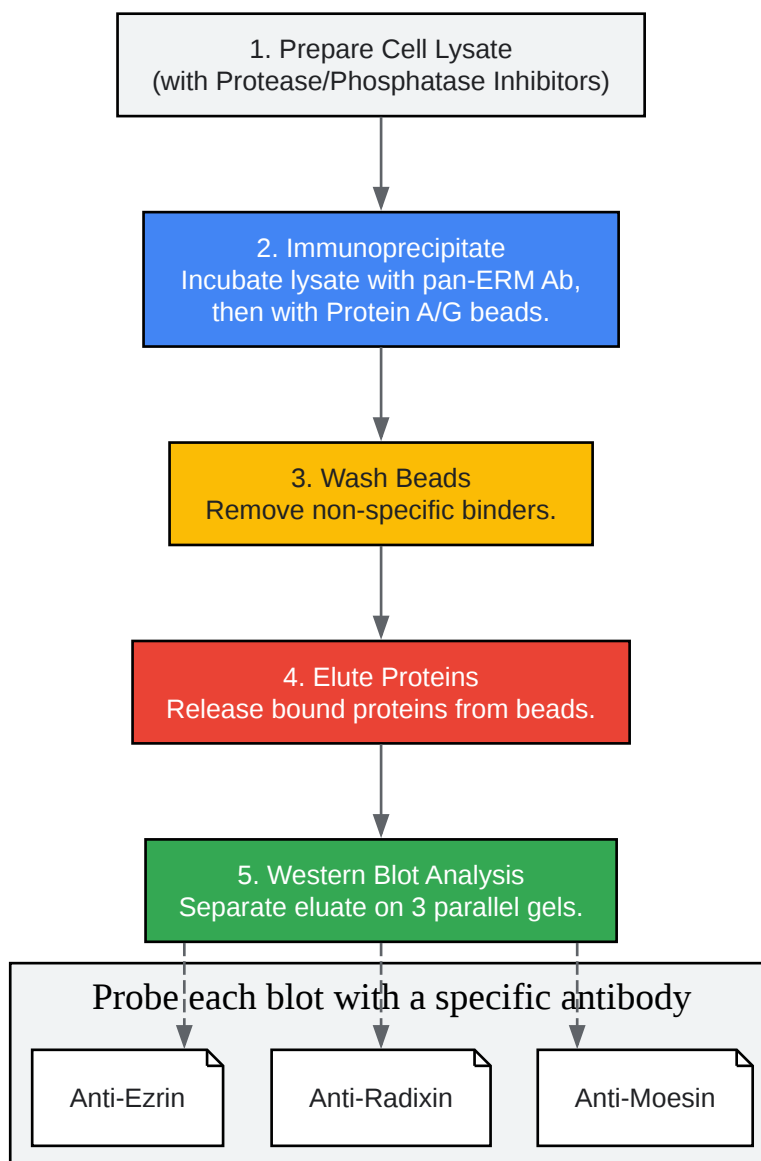
Protein	Apparent Molecular Weight (kDa)	UniProt Accession (Human)
Ezrin	~80-82 kDa	P15311
Radixin	~80 kDa	P35241[8]
Moesin	~75-78 kDa	P26038[9]

Note: Apparent molecular weight in SDS-PAGE can vary slightly based on gel conditions, post-translational modifications, and the specific antibody used.[3]

Signaling and Workflow Diagrams







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